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molecular formula C11H6ClF3N2O2 B1319270 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 437711-25-6

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1319270
M. Wt: 290.62 g/mol
InChI Key: ZZAQBCQHLAXJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998995B2

Procedure details

A 2 L flask was charged with 37.31 g of 1-(2-chlorophenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole (119 mmol), 470 mL of acetonitrile, then a solution of NaH2PO4 (71.49 g in 174 mL of water) was added. The resulting solution was cooled to 0-30C in an ice bath and a NaClO2 solution (80%, 107.84 g in 391 mL of water) was added portionwise. The resulting solution was allowed to warm to room temperature where it remained for 42 h. The reaction was then concentrated in vacuo to remove acetonitrile. The residue was washed into a separatory funnel with 525 mL of 2.0 M NaOH and CH2Cl2. The CH2Cl2 was separated and was washed twice with 2.0 M NaOH. The NaOH washings were combined, acidified with concentrated HCl, and were extracted with CH2Cl2. The CH2Cl2 was then concentrated in vacuo and the crude acid was precipitated from CH2Cl2 with hexanes. 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid was recovered as a tan solid, yield: 20.1 g (58%); 1H NMR (400 MHz, DMSO-d6): δ 14.1 (s, 1H), 7.86-7.90 (m, 2H), 7.80 (dt, J=1.5, 7.5 Hz, 1H), 7.76 (s, 1H), 7.73 (dt, J=1.5, 7.5 Hz, 1H); MS (ES): 291 [M+H]+.
Quantity
37.31 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
174 mL
Type
reactant
Reaction Step Two
Quantity
391 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]2[O:14]C=CC=2)=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1.[O-:22]Cl=O.[Na+]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]([OH:14])=[O:22])=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
37.31 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
Name
Quantity
470 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
NaH2PO4
Quantity
174 mL
Type
reactant
Smiles
Step Three
Name
Quantity
391 mL
Type
reactant
Smiles
[O-]Cl=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0-30C in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove acetonitrile
WASH
Type
WASH
Details
The residue was washed into a separatory funnel with 525 mL of 2.0 M NaOH and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was separated
WASH
Type
WASH
Details
was washed twice with 2.0 M NaOH
EXTRACTION
Type
EXTRACTION
Details
were extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The CH2Cl2 was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude acid was precipitated from CH2Cl2 with hexanes
CUSTOM
Type
CUSTOM
Details
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid was recovered as a tan solid, yield: 20.1 g (58%)

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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